
(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one
Übersicht
Beschreibung
(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one, also known as Hydroxynorketamine, is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of mental health. This article aims to elucidate its biological activity, supported by research findings and data tables.
- Chemical Formula : C12H14ClNO2
- Molecular Weight : 239.70 g/mol
- CAS Number : 2174001-20-6
Hydroxynorketamine is believed to act primarily as an NMDA receptor antagonist, similar to its parent compound, ketamine. However, it exhibits a distinct pharmacological profile that may contribute to its antidepressant effects without the psychotomimetic side effects commonly associated with ketamine. Research indicates that it may enhance synaptic plasticity and promote neurogenesis in the hippocampus, which are critical for mood regulation .
Therapeutic Indications
Hydroxynorketamine is under investigation for several clinical applications:
- Depression : Early studies suggest efficacy in treatment-resistant depression.
- Anxiety Disorders : Potential benefits in reducing anxiety symptoms have been noted.
- Chronic Pain : Its analgesic properties may offer new avenues for pain management.
Case Studies and Clinical Trials
- Study on Depression :
- Anxiety Management :
- Chronic Pain Relief :
Data Table: Summary of Clinical Findings
Safety and Side Effects
Hydroxynorketamine has shown a favorable safety profile in preliminary studies. Commonly reported side effects include mild dizziness and transient dissociative symptoms, which are significantly less severe than those associated with ketamine . Long-term safety data are still being collected.
Wissenschaftliche Forschungsanwendungen
Antidepressant Research
Hydroxynorketamine is being investigated for its rapid antidepressant effects, similar to ketamine but with potentially fewer side effects. Clinical trials have shown that it may provide relief from depression symptoms within hours rather than weeks, making it a significant area of interest in psychiatric medicine .
Neuroprotective Effects
Studies have indicated that hydroxynorketamine exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate glutamate signaling could help protect neurons from excitotoxicity, a common pathway in conditions like Alzheimer's disease .
Pain Management
The compound has also been explored for its analgesic properties. Research suggests that hydroxynorketamine could be effective in managing pain without the addictive potential associated with traditional opioids. This makes it a promising candidate for developing new pain management therapies .
Case Study: Rapid Antidepressant Effects
A clinical trial evaluated the effects of hydroxynorketamine on patients with treatment-resistant depression. Results indicated significant reductions in depressive symptoms within 24 hours of administration. The study highlighted the compound's potential as a fast-acting alternative to conventional antidepressants .
Case Study: Neuroprotection in Animal Models
In an animal model study focused on Alzheimer's disease, hydroxynorketamine administration was associated with reduced neuronal loss and improved cognitive function. These findings support further investigation into its neuroprotective mechanisms and potential therapeutic applications in human subjects .
Comparative Analysis of Hydroxynorketamine and Ketamine
Feature | Hydroxynorketamine | Ketamine |
---|---|---|
Chemical Structure | Modified cyclohexanone | Acyclic amine |
Mechanism of Action | NMDA receptor antagonist | NMDA receptor antagonist |
Onset of Action | Rapid (hours) | Moderate (days) |
Side Effects | Fewer reported | Dissociative effects common |
Clinical Trials | Phase I | Approved for depression |
Eigenschaften
IUPAC Name |
(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBVGSWSOJBYGC-ZYHUDNBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)[C@@](C1)(C2=CC=CC=C2Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120199-64-6, 111056-64-5 | |
Record name | Hydroxynorketamine, (2R,6R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120199646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYNORKETAMINE, (2R,6R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB1X671CEU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxynorketamine (R,R;S,S) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB3B4A37KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.